molecular formula C30H32N2O8S B12725300 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate CAS No. 104058-16-4

1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate

Cat. No.: B12725300
CAS No.: 104058-16-4
M. Wt: 580.6 g/mol
InChI Key: JOZGVBRTBOOEHB-BTJKTKAUSA-N
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Description

1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, a piperazine moiety, and a benzoate ester, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate alkylating agent.

    Introduction of the methylsulfonyl group: Using sulfonylation reactions to introduce the methylsulfonyl group onto the phenyl ring.

    Esterification: Reacting the intermediate with benzoic acid or its derivatives to form the benzoate ester.

    Formation of the maleate salt: Reacting the final product with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic rings and piperazine moiety may undergo reduction reactions under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate hydrochloride
  • 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate sulfate

Uniqueness

1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs. The maleate salt form may also influence its solubility, stability, and bioavailability.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

CAS No.

104058-16-4

Molecular Formula

C30H32N2O8S

Molecular Weight

580.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] benzoate

InChI

InChI=1S/C26H28N2O4S.C4H4O4/c1-33(30,31)24-14-12-21(13-15-24)25(32-26(29)22-8-4-2-5-9-22)20-27-16-18-28(19-17-27)23-10-6-3-7-11-23;5-3(6)1-2-4(7)8/h2-15,25H,16-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JOZGVBRTBOOEHB-BTJKTKAUSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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